molecular formula C9H7N3O4S2 B11791992 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B11791992
M. Wt: 285.3 g/mol
InChI Key: BQLGPLNSKREZIR-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-1,2,3-thiadiazole: Lacks the methylsulfonyl group, which may affect its chemical properties and applications.

    5-(Methylsulfonyl)-1,2,3-thiadiazole:

Uniqueness

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of both the methylsulfonyl and nitrophenyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7N3O4S2

Molecular Weight

285.3 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole

InChI

InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3

InChI Key

BQLGPLNSKREZIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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